molecular formula C8H6INO2 B12594324 5-Iodo-7-methyl-1,3-benzoxazol-2(3H)-one CAS No. 882882-82-8

5-Iodo-7-methyl-1,3-benzoxazol-2(3H)-one

Cat. No.: B12594324
CAS No.: 882882-82-8
M. Wt: 275.04 g/mol
InChI Key: BMLZELRUEITLOK-UHFFFAOYSA-N
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Description

5-Iodo-7-methyl-1,3-benzoxazol-2(3H)-one is an organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen in a five-membered ring fused to a benzene ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-7-methyl-1,3-benzoxazol-2(3H)-one typically involves the iodination of a precursor benzoxazole compound. One common method includes the following steps:

    Starting Material: 7-methyl-1,3-benzoxazol-2(3H)-one.

    Iodination: The starting material is treated with iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom at the 5-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-7-methyl-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of base and solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-7-methyl-1,3-benzoxazol-2(3H)-one.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Iodo-7-methyl-1,3-benzoxazol-2(3H)-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-1,3-benzoxazol-2(3H)-one: Lacks the methyl group at the 7-position.

    7-Methyl-1,3-benzoxazol-2(3H)-one: Lacks the iodine atom at the 5-position.

    5-Bromo-7-methyl-1,3-benzoxazol-2(3H)-one: Contains a bromine atom instead of iodine at the 5-position.

Uniqueness

5-Iodo-7-methyl-1,3-benzoxazol-2(3H)-one is unique due to the presence of both the iodine atom and the methyl group, which can influence its reactivity and biological activity compared to similar compounds.

Properties

CAS No.

882882-82-8

Molecular Formula

C8H6INO2

Molecular Weight

275.04 g/mol

IUPAC Name

5-iodo-7-methyl-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C8H6INO2/c1-4-2-5(9)3-6-7(4)12-8(11)10-6/h2-3H,1H3,(H,10,11)

InChI Key

BMLZELRUEITLOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OC(=O)N2)I

Origin of Product

United States

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